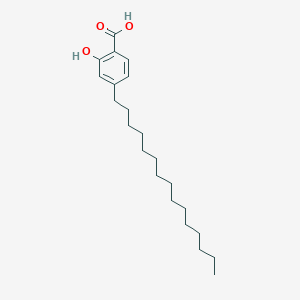

2-Hydroxy-4-pentadecylbenzoic acid

Description

Properties

CAS No. |

74009-48-6 |

|---|---|

Molecular Formula |

C22H36O3 |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

2-hydroxy-4-pentadecylbenzoic acid |

InChI |

InChI=1S/C22H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-17-20(22(24)25)21(23)18-19/h16-18,23H,2-15H2,1H3,(H,24,25) |

InChI Key |

ZCPCQTFJJJQCGQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC1=CC(=C(C=C1)C(=O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC(=C(C=C1)C(=O)O)O |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways

Occurrence of HPBA and Related Phenolic Lipids in Biological Systems

Phenolic lipids are a class of natural products characterized by a phenolic ring and a long aliphatic chain. nih.gov 2-Hydroxy-4-pentadecylbenzoic acid belongs to a well-known group of phenolic lipids called anacardic acids. However, the most commonly occurring natural isomers are substituted at the 6-position of the salicylic (B10762653) acid ring, not the 4-position.

Cashew Nut Shell Liquid (CNSL) is a byproduct of processing cashew nuts and stands as the primary and most significant source of anacardic acids. wikipedia.orgtaylorandfrancis.com This natural resin is found in the honeycomb structure of the cashew nutshell (Anacardium occidentale). taylorandfrancis.com The composition of CNSL varies depending on the extraction method. Solvent-extracted CNSL is rich in anacardic acids, which can constitute 60-70% of the liquid. taylorandfrancis.com Other major components include cardol and cardanol (B1251761). taylorandfrancis.com

The anacardic acid found in CNSL is not a single compound but a mixture of closely related molecules. wikipedia.org These are salicylic acids with an alkyl chain of 15 or 17 carbon atoms. wikipedia.org This alkyl side chain can be saturated or have varying degrees of unsaturation (monoene, diene, or triene). wikipedia.org

Table 1: Composition of Solvent-Extracted Cashew Nut Shell Liquid (CNSL)

| Component | Percentage |

|---|---|

| Anacardic Acids | 60-70% |

| Cardol | 15-20% |

| Cardanol | ~10% |

| Other Compounds | ~5% |

Note: Percentages are approximate and can vary based on the specific extraction process.

The cashew tree, Anacardium occidentale, is the most well-documented source of anacardic acids. wikipedia.orgnih.gov These compounds, specifically the 2-hydroxy-6-alkylbenzoic acid isomers, are found not just in the nutshell liquid but also in other parts of the plant, including the cashew apples and nuts. wikipedia.org

While the Anacardiaceae family, which includes the cashew tree, is known for producing a variety of phenolic lipids, the specific isomer 2-hydroxy-4-pentadecylbenzoic acid is not commonly reported as a naturally occurring compound in the scientific literature. The predominant natural isomers are the 6-alkylated salicylic acids. For instance, anacardic acids have been isolated from the bark of Amphipterygium adstringens, another member of the Anacardiaceae family, and these are also 6-alkyl salicylic acids. researchgate.netnih.govnih.gov Other related species from the Anacardiaceae family, such as mango (Mangifera indica), also contain phenolic lipids. wikipedia.org

Table 2: Documented Anacardic Acids in Anacardium occidentale

| Compound Name | Alkyl Chain | Position of Alkyl Chain |

|---|---|---|

| 6-pentadecylsalicylic acid | C15 (saturated) | 6 |

| 6-(pentadecenyl)salicylic acid | C15 (mono-unsaturated) | 6 |

| 6-(pentadecadienyl)salicylic acid | C15 (di-unsaturated) | 6 |

A review of the chemical constituents of Galla Chinensis (the gall of Rhus chinensis) reveals that it is rich in gallotannins, gallic acid, and its derivatives. nih.gov There is no scientific evidence to suggest the presence of anacardic acids or 2-hydroxy-4-pentadecylbenzoic acid in Galla Chinensis.

Similarly, mammalian colostrum is a complex fluid rich in proteins, fats, carbohydrates, vitamins, and minerals. The lipid profile of colostrum consists mainly of triglycerides, phospholipids, and fatty acids such as palmitic acid, oleic acid, and linoleic acid. Phenolic lipids like anacardic acids are not reported as components of mammalian colostrum.

Proposed Biosynthetic Mechanisms of Anacardic Acids

The biosynthesis of anacardic acids is believed to follow a polyketide pathway. It is proposed that the long alkyl chains of these compounds are derived from the condensation of fatty acids and phenolic compounds generated through the acetate-malonate pathway. wikipedia.org One suggested mechanism involves palmitoleoyl-CoA acting as a starter unit, which is then extended by three malonyl-CoA units. This process includes a reduction step during the chain extension, followed by an aldol-type cyclization to form the aromatic ring and yield anacardic acid. wikipedia.org This pathway accounts for the C15 side chain with varying degrees of unsaturation commonly observed in natural anacardic acids.

Biogeographical and Chemotaxonomic Considerations

The Anacardiaceae family comprises approximately 83 genera and 860 species, which are primarily distributed in tropical and subtropical regions. nih.gov A few species are also found in temperate zones. The genus Anacardium itself is native to the tropical Americas. nih.gov

From a chemotaxonomic perspective, the presence of long-chain alkylphenols is a distinguishing characteristic of the Anacardiaceae family. The production of these phenolic lipids, including anacardic acids, cardols, and cardanols, serves as a chemical marker that helps in the classification of this plant family. The specific composition of these phenolic lipids can vary between different genera and species, providing further chemotaxonomic information.

Synthetic Strategies and Chemical Transformations

Direct Synthesis of 2-Hydroxy-4-pentadecylbenzoic Acid

Direct synthetic routes to 2-hydroxy-4-pentadecylbenzoic acid offer the advantage of building the molecule from simpler, more readily available starting materials, allowing for greater control over the final structure and purity.

Regiospecific Carboxylation of Phenolic Precursors

A primary method for the synthesis of 2-hydroxy-4-pentadecylbenzoic acid involves the regiospecific carboxylation of 3-pentadecylphenol, which is the saturated form of cardanol (B1251761). The Kolbe-Schmitt reaction is a well-established industrial process for the carboxylation of phenols. wikipedia.orggoogle.com In this reaction, a phenoxide is treated with carbon dioxide under pressure and heat, followed by acidification to yield the corresponding hydroxybenzoic acid. wikipedia.orgresearchgate.net

The regioselectivity of the Kolbe-Schmitt reaction (i.e., the position of carboxylation on the aromatic ring) is highly dependent on the reaction conditions, particularly the nature of the cation. wikipedia.org When sodium phenoxide is used, carboxylation predominantly occurs at the ortho position to the hydroxyl group. However, the use of potassium hydroxide (B78521) to form the potassium phenoxide salt favors carboxylation at the para position. wikipedia.org This is crucial for the synthesis of 2-hydroxy-4-pentadecylbenzoic acid, where the carboxyl group is para to the hydroxyl group.

The general mechanism involves the formation of a chelate between the potassium ion and the phenoxide, which directs the electrophilic attack of carbon dioxide to the para position. Elevated temperatures and pressures are typically required to drive the reaction to completion. rsc.org

Table 1: General Conditions for Kolbe-Schmitt Reaction

| Parameter | Condition |

| Reactant | 3-Pentadecylphenol (Hydrogenated Cardanol) |

| Base | Potassium Hydroxide |

| Carboxylating Agent | Carbon Dioxide |

| Pressure | High pressure (e.g., >5 atm) |

| Temperature | Elevated temperature (e.g., >150 °C) |

| Final Step | Acidification (e.g., with H₂SO₄ or HCl) |

This table represents generalized conditions and specific parameters may vary based on the scale and specific apparatus used.

Conversion from Related Anacardic Acid Isomers

Anacardic acids naturally occur as a mixture of isomers, with the alkyl chain typically at the 6-position of salicylic (B10762653) acid (2-hydroxy-6-alkylbenzoic acids). nih.govnih.gov The conversion of these more abundant isomers to the 4-pentadecyl isomer represents a potential synthetic route. However, the direct isomerization of the alkyl group from the 6-position to the 4-position on the salicylic acid backbone is not a well-documented or straightforward transformation in the chemical literature. Such a rearrangement would likely require harsh conditions that could lead to decomposition or other unwanted side reactions.

Therefore, while theoretically possible, the conversion from isomers like 6-pentadecylsalicylic acid to 2-hydroxy-4-pentadecylbenzoic acid is not considered a primary or efficient synthetic strategy at present.

Preparation from Cardanol Derivatives

Cardanol, which is primarily 3-pentadecylphenol, is a major component of technical Cashew Nut Shell Liquid (CNSL) and serves as a readily available, renewable starting material. usm.mygoogle.com The synthesis of 2-hydroxy-4-pentadecylbenzoic acid from cardanol derivatives is essentially achieved through the carboxylation of hydrogenated cardanol, as detailed in section 3.1.1.

The process begins with the hydrogenation of the unsaturated side chains of cardanol to yield 3-pentadecylphenol. This saturated phenol (B47542) is then subjected to the Kolbe-Schmitt reaction, using potassium hydroxide to direct the carboxylation to the para position, yielding the desired 2-hydroxy-4-pentadecylbenzoic acid. This multi-step synthesis from a natural and abundant feedstock is a promising green chemistry approach. rsc.org

Catalytic Hydrogenation Methodologies for Saturated Analog Generation

The naturally occurring anacardic acids in CNSL possess unsaturated pentadecenyl side chains. To obtain the fully saturated 2-hydroxy-4-pentadecylbenzoic acid, these unsaturated bonds must be reduced. Catalytic hydrogenation is the most common and efficient method for this transformation. researchgate.net

Catalyst Systems and Reaction Conditions

The catalytic hydrogenation of the carbon-carbon double bonds in the alkyl side chain of anacardic acids is typically carried out using heterogeneous catalysts. Common and effective catalyst systems include:

Palladium on Carbon (Pd/C): This is a widely used and versatile catalyst for the hydrogenation of alkenes. It is typically used under mild to moderate hydrogen pressures and temperatures. rsc.org

Platinum(IV) Oxide (PtO₂, Adams' catalyst): Another highly effective catalyst for the hydrogenation of a wide range of functional groups, including alkenes. rsc.org

Raney Nickel: A nickel-aluminum alloy that has been treated with a concentrated sodium hydroxide solution to create a high surface area, porous nickel catalyst. It is often used for hydrogenations at higher temperatures and pressures. clariant.com

Copper Chromite: While often used for the reduction of esters and other carbonyl compounds, copper chromite has also been reported as an adjunct catalyst in the hydrogenation of unsaturated fatty acids, sometimes in combination with a nickel catalyst, under high temperature and pressure. google.com

The reaction is typically carried out in a solvent that can dissolve the anacardic acid, such as an alcohol (e.g., ethanol) or an ether. The reaction vessel is charged with the unsaturated anacardic acid, the catalyst, and the solvent, and then pressurized with hydrogen gas. The mixture is then heated and agitated until the reaction is complete.

Table 2: Typical Catalyst Systems and Conditions for Anacardic Acid Hydrogenation

| Catalyst System | Support | Typical H₂ Pressure | Typical Temperature | Solvent |

| Palladium | Carbon (C) | 1-50 atm | 25-100 °C | Ethanol, Ethyl Acetate |

| Platinum(IV) Oxide | - | 1-50 atm | 25-100 °C | Ethanol, Acetic Acid |

| Raney Nickel | - | 50-100 atm | 100-200 °C | Ethanol |

| Nickel/Copper Chromite | - | >40 psi | >150 °C | - |

This table provides a general overview of common catalyst systems. Specific conditions can be optimized for reaction scale and substrate purity.

Stereochemical Control in Hydrogenation

The catalytic hydrogenation of the unsaturated pentadecenyl side chain of anacardic acids typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond from the surface of the catalyst. google.comnih.gov However, the pentadecyl side chain is a long, flexible alkyl chain that does not possess any chiral centers. The hydrogenation of the double bonds within this chain does not create any new stereocenters. Therefore, issues of stereochemical control, such as the formation of diastereomers, are generally not a concern in the synthesis of 2-hydroxy-4-pentadecylbenzoic acid via this method. The primary goal is the complete saturation of all carbon-carbon double bonds in the side chain to yield the desired saturated pentadecyl group.

Derivatization and Functionalization Strategies

The unique structure of 2-hydroxy-4-pentadecylbenzoic acid (HPBA), featuring a phenolic hydroxyl group, a carboxylic acid function, and a long alkyl chain, makes it a versatile synthon for a wide range of chemical modifications. nih.gov These derivatization strategies aim to modulate the molecule's physicochemical properties and explore new applications by targeting its reactive functional groups.

The phenolic hydroxyl group of HPBA is a prime site for functionalization through alkylation or acylation reactions, such as O-methylation and O-acetylation.

O-Acetylation: This reaction involves the conversion of the phenolic hydroxyl group into an acetoxy group. The resulting compound, 2-acetoxy-4-pentadecylbenzoic acid, is a member of the salicylate (B1505791) family. nih.gov This transformation is typically achieved by reacting HPBA with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base catalyst. The introduction of the acetyl group modifies the hydrogen-bonding capabilities and polarity of the phenolic moiety. nih.gov

O-Methylation: The methylation of the hydroxyl group on the aromatic ring is another key derivatization. This process can be catalyzed by methyltransferase enzymes, which use a methyl donor like S-adenosyl-L-methionine. nih.gov In a laboratory setting, chemical methylation can be performed using reagents such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. This modification eliminates the acidic proton of the phenol, converting it into a methoxy (B1213986) group and altering its electronic and steric properties.

| Transformation | Starting Material | Typical Reagents | Product | Reference |

| O-Acetylation | 2-Hydroxy-4-pentadecylbenzoic acid | Acetic anhydride, Acetyl chloride | 2-Acetoxy-4-pentadecylbenzoic acid | nih.gov |

| O-Methylation | 2-Hydroxy-4-pentadecylbenzoic acid | Dimethyl sulfate, Methyl iodide, S-adenosyl-L-methionine (enzymatic) | 2-Methoxy-4-pentadecylbenzoic acid | nih.gov |

The carboxyl group of HPBA readily undergoes esterification to form various ester derivatives. mdpi.comresearchgate.net Conversely, these esters can be cleaved through hydrolysis to regenerate the parent carboxylic acid.

Esterification: This reaction involves converting the carboxylic acid group (-COOH) into an ester (-COOR) by reacting HPBA with an alcohol in the presence of an acid catalyst. For instance, the synthesis of 4-[(2-hydroxy-4-pentadecyl-benzylidene)-amino]-benzoic acid methyl ester involves the esterification of a benzoic acid derivative. mdpi.comresearchgate.netresearchgate.net This process is a reversible reaction, often driven to completion by removing water as it forms.

Hydrolysis: The hydrolysis of esters, also known as saponification when carried out under basic conditions, splits the ester linkage to yield a carboxylate salt and an alcohol. libretexts.orgmasterorganicchemistry.com Acid-catalyzed hydrolysis is the reverse of esterification and is typically performed by heating the ester with a large excess of water and a strong acid catalyst. libretexts.orgyoutube.comchemguide.co.uk Alkaline hydrolysis is an irreversible reaction that goes to completion, using a base like sodium hydroxide to produce the salt of the carboxylic acid and the free alcohol. libretexts.orgchemguide.co.uk For example, an ester of HPBA would be hydrolyzed to sodium 2-hydroxy-4-pentadecylbenzoate and the corresponding alcohol.

| Reaction | Reactants | Conditions | Products | Reference |

| Esterification | 2-Hydroxy-4-pentadecylbenzoic acid + Alcohol (e.g., Methanol) | Acid catalyst (e.g., H₂SO₄), Heat | 2-Hydroxy-4-pentadecylbenzoic acid ester + Water | mdpi.comresearchgate.net |

| Acid Hydrolysis | HPBA Ester + Water | Strong acid catalyst (e.g., HCl), Heat | 2-Hydroxy-4-pentadecylbenzoic acid + Alcohol | libretexts.orgyoutube.com |

| Alkaline Hydrolysis (Saponification) | HPBA Ester + Base (e.g., NaOH) | Heat under reflux | Sodium 2-hydroxy-4-pentadecylbenzoate + Alcohol | libretexts.orgchemguide.co.uk |

Schiff bases, or azomethines, are a significant class of compounds synthesized from HPBA precursors. researchgate.net These are typically formed through the condensation of a primary amine with an active carbonyl group. researchgate.netsemanticscholar.org In the context of HPBA, its derivative, 2-hydroxy-4-pentadecylbenzaldehyde (B8506794), serves as the carbonyl-containing reactant.

The synthesis involves the reaction of 2-hydroxy-4-pentadecylbenzaldehyde with various aromatic or heterocyclic amines. researchgate.net For example, reacting it with methyl-4-amino benzoate (B1203000) in a solvent like 1,4-dioxane (B91453) under reflux yields the corresponding Schiff base, 4-[(2-hydroxy-4-pentadecyl-benzylidene)-amino]-benzoic acid methyl ester. mdpi.comresearchgate.netresearchgate.net The formation of the characteristic C=N (azomethine) bond is a key feature of this reaction. researchgate.netresearchgate.net The planar configuration of these molecules is often stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the azomethine nitrogen. mdpi.com

| Reactant 1 | Reactant 2 | Solvent/Conditions | Product Type | Reference |

| 2-Hydroxy-4-pentadecylbenzaldehyde | Substituted aromatic/heterocyclic amines | Ethanol, Acetic acid | Schiff Base | researchgate.net |

| 2-Hydroxy-4-pentadecylbenzaldehyde | Methyl-4-amino benzoate | 1,4-Dioxane, Reflux for 3h | Schiff Base Ester | mdpi.comresearchgate.netresearchgate.net |

| 2-Hydroxy-4-methoxybenzaldehyde | 4-Aminobenzoic acid ethyl ester | Ethanol, Reflux | Schiff Base Ester | mdpi.com |

Hydrazone analogs represent another important class of derivatives obtainable from HPBA. Hydrazones possess the –CO–NH–N=CH– moiety and are synthesized via the condensation reaction of a carboxylic acid hydrazide with an aldehyde or ketone. nih.govnih.gov

To synthesize hydrazone analogs of HPBA, the carboxylic acid is first converted to its corresponding hydrazide, 2-hydroxy-4-pentadecylbenzohydrazide. This hydrazide is then reacted with various substituted aromatic aldehydes in a condensation reaction. nih.gov This modular synthesis allows for the creation of a diverse library of hydrazone derivatives by varying the aldehyde component. These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol. nih.govnih.gov

| Step | Reactants | Intermediate/Product | Reaction Type | Reference |

| 1 | 2-Hydroxy-4-pentadecylbenzoic acid ester + Hydrazine hydrate | 2-Hydroxy-4-pentadecylbenzohydrazide | Hydrazinolysis | nih.gov |

| 2 | 2-Hydroxy-4-pentadecylbenzohydrazide + Aromatic aldehyde | Hydrazone derivative of HPBA | Condensation | nih.govnih.gov |

Oximes: Oximes are derivatives formed by the reaction of aldehydes or ketones with hydroxylamine (B1172632). wikipedia.org To prepare an oxime from HPBA, the benzoic acid would first need to be converted to its corresponding aldehyde (2-hydroxy-4-pentadecylbenzaldehyde). The subsequent reaction of this aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) yields the corresponding aldoxime. ias.ac.in This reaction can be performed under catalyst-free conditions in aqueous media, representing an environmentally friendly approach. ias.ac.in The presence of electron-donating groups, such as the hydroxyl group on the aromatic ring, can influence the reaction efficiency. ias.ac.in Various reagents and catalysts, including Bi₂O₃ under solvent-free conditions, have also been developed to facilitate oxime synthesis. nih.gov

α-Phenoxyalkyl Acids: While direct synthesis of α-phenoxyalkyl acids from HPBA is not extensively detailed, general synthetic routes to related functionalized acids provide a basis for potential strategies. For instance, the synthesis of 2-hydroxy-4-pentynoic acid involves a multi-step sequence including alkylation, hydrolysis, decarboxylation, diazotization, and hydroxylation. beilstein-journals.orgnih.govresearchgate.net Adapting such multi-step synthetic sequences could potentially allow for the introduction of an α-phenoxyalkyl moiety to the HPBA scaffold, although this would represent a complex synthetic challenge.

The primary natural source of 2-hydroxy-4-pentadecylbenzoic acid is anacardic acid, which is the main component of Cashew Nut Shell Liquid (CNSL). nih.govmdpi.com CNSL is a byproduct of the cashew nut processing industry, making it an abundant and renewable agro-waste. nih.govmdpi.com Utilizing CNSL as a feedstock for chemical synthesis aligns with the principles of green chemistry by valorizing agricultural waste and reducing reliance on petrochemical sources. mdpi.comresearchgate.net

Several green methods have been developed to isolate anacardic acid from CNSL. nih.gov

Precipitation Method: A common and practical method involves precipitating anacardic acid from the CNSL mixture as calcium anacardate. This salt is then treated with an acid, such as hydrochloric acid, to convert it back into the purified anacardic acid. nih.govmdpi.com This method can achieve a recovery efficiency of around 80%. mdpi.com

Supercritical CO₂ Extraction: A more advanced green technique uses supercritical carbon dioxide (scCO₂) for extraction. researchgate.netacs.org This method avoids the use of conventional organic solvents and can yield high-purity anacardic acid. Optimal conditions have been found at 50 °C and 300 bar, allowing for quantitative isolation within 150 minutes. acs.org The quality of anacardic acid obtained via scCO₂ is often higher than that from conventional chemical conversion methods. acs.org

Electrochemical Transformation: Research has also explored the electrochemical oxidation of anacardic acid as a green method to produce other valuable low-molecular-weight organic acids, demonstrating the potential for further sustainable transformations of this bio-based molecule. mdpi.com

These approaches highlight the significant potential of CNSL as a sustainable feedstock for the chemical industry, promoting a circular economy. mdpi.commdpi.com

| Approach | Description | Key Advantages | Reference |

| Source Material | Utilization of Cashew Nut Shell Liquid (CNSL), an agro-waste. | Renewable, abundant, valorization of waste. | nih.govmdpi.com |

| Precipitation | Isolation as calcium anacardate followed by acid treatment. | Economical, practical, good recovery (~80%). | nih.govmdpi.com |

| Supercritical CO₂ Extraction | Use of scCO₂ as a green solvent for extraction. | High purity, avoids organic solvents, environmentally benign. | researchgate.netacs.org |

| Electrochemical Methods | Transformation of anacardic acid into other useful chemicals. | Aligns with circular economy principles, potential for fine chemical synthesis. | mdpi.com |

Molecular Mechanisms and Biological Activities

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

2-Hydroxy-4-pentadecylbenzoic acid, as a saturated anacardic acid, shares structural similarities with endogenous fatty acids that are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs). acs.org These nuclear receptors are critical regulators of energy balance and lipid metabolism. acs.org The therapeutic potential of targeting PPARs has led to investigations into compounds like anacardic acid and its derivatives as potential modulators. acs.org

Agonistic Activity on PPARα, PPARγ, and PPARδ Isoforms

Research into derivatives of anacardic acid has revealed their ability to activate PPAR isoforms. In co-transfection assays using HEK293 cells, various synthesized derivatives of anacardic acid and the related compound cardanol (B1251761) were tested for their activity on human PPARα, PPARγ, and PPARδ. acs.org This screening demonstrated that modifications to the anacardic acid structure could produce compounds with balanced affinities and partial agonist activity for both PPARα and PPARγ, akin to the action of endogenous ligands. acs.org Such selective PPAR modulators (SPPARMs) are of interest for treating metabolic diseases. acs.org While specific agonistic activity data for 2-Hydroxy-4-pentadecylbenzoic acid itself is not detailed, the studies on its class of compounds suggest a potential for interaction with these key metabolic receptors.

Regulation of Gene Expression in Metabolic Pathways (e.g., Fatty Acid Uptake and Oxidation)

The activation of PPARs by ligands initiates a cascade of events leading to the regulation of genes involved in crucial metabolic processes, including the uptake and breakdown of fatty acids. nih.gov For instance, PPARα activation is known to up-regulate genes involved in lipid catabolism. nih.gov Studies on anacardic acid have shown its potential to influence metabolic gene expression. In diet-induced obese mice, oral administration of anacardic acid was found to ameliorate insulin (B600854) resistance and reduce serum insulin levels, effects that are closely linked to the modulation of PPARγ and its target genes. researchgate.net

Cellular and Transcriptional Response in Adipocytes and Hepatocytes

The metabolic effects of PPAR modulators are often tissue-specific, with adipocytes (fat cells) and hepatocytes (liver cells) being primary sites of action. To this end, derivatives of anacardic acid have been evaluated in primary hepatocytes and 3T3-L1 adipocytes. acs.org In 3T3-L1 adipocytes, anacardic acid treatment has been shown to inhibit adipogenesis (the formation of fat cells) by downregulating key adipocyte markers and transcription factors such as PPARγ (Pparg), Sterol Regulatory Element-Binding Factor 1 (Srebf1), and CCAAT/enhancer-binding protein beta (Cebpb). researchgate.net This suggests a direct influence on the transcriptional machinery of these cells, leading to reduced fat accumulation. researchgate.net

In Vivo Activity in Zebrafish Embryo Models

To understand the whole-organism effects of these compounds, researchers have turned to in vivo models like the zebrafish embryo. acs.orgnih.gov The transparency and rapid development of zebrafish make them an excellent system for observing tissue-specific activities of potential drug candidates. nih.gov In studies involving anacardic acid derivatives, PPAR-expressing zebrafish embryos were used to identify compounds with varying activities in different tissues, providing valuable preclinical evidence of their potential therapeutic applications. acs.org

Enzymatic Inhibition Profiles

Beyond its interaction with nuclear receptors, 2-Hydroxy-4-pentadecylbenzoic acid and its related compounds exhibit significant activity as enzyme inhibitors, particularly in the realm of epigenetics.

Histone Acetyltransferase (HAT) Inhibition and Epigenetic Modulation

2-Hydroxy-4-pentadecylbenzoic acid, as an anacardic acid, is recognized as a potent inhibitor of histone acetyltransferases (HATs). nih.govtocris.commedchemexpress.com HATs are enzymes that play a crucial role in chromatin remodeling by adding acetyl groups to histone proteins, which generally leads to a more open chromatin structure and increased gene transcription. f1000research.com By inhibiting HATs, anacardic acids can modulate gene expression epigenetically.

Specifically, anacardic acid has been identified as a noncompetitive inhibitor of the HATs p300 and PCAF (p300/CBP associated factor). tocris.commedchemexpress.com This inhibition can suppress the activation of key inflammatory signaling pathways, such as NF-κB, thereby reducing the expression of inflammatory genes like interleukin-8 (IL-8). tocris.comf1000research.com The inhibitory action on HATs presents a novel therapeutic avenue for controlling inflammation. f1000research.com

| Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|

| p300 | ~8.5 | tocris.commedchemexpress.com |

| PCAF | ~5.0 | tocris.commedchemexpress.com |

Matrix Metalloproteinase (MMP) Inhibition

2-Hydroxy-4-pentadecylbenzoic acid has been identified as a direct inhibitor of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are key enzymes in the degradation of the extracellular matrix. nih.govnih.gov Studies have demonstrated that this compound markedly inhibits the gelatinase activity of these enzymes. nih.govnih.gov The proposed mechanism of inhibition involves the binding of the anacardic acid into the active site of MMP-2 and MMP-9. nih.govnih.gov The carboxylate group of the molecule is thought to chelate the catalytic zinc ion essential for enzyme function, while also forming a hydrogen bond with a critical glutamate (B1630785) side chain. nih.govnih.gov The long pentadecyl aliphatic chain is accommodated within the large S1' pocket of these gelatinases. nih.govnih.gov

Fluorescence-based assays using the recombinant MMP-2 catalytic core domain have confirmed that 2-Hydroxy-4-pentadecylbenzoic acid directly inhibits the cleavage of a substrate peptide in a dose-dependent manner, with a reported half-maximal inhibitory concentration (IC₅₀) of 11.11 μM for MMP-2. nih.govnih.gov In contrast, related compounds lacking key functional groups, such as salicylic (B10762653) acid, show significantly weaker inhibitory effects on MMP-2 and MMP-9. nih.govnih.gov

Table 1: Inhibition of Matrix Metalloproteinase-2 by 2-Hydroxy-4-pentadecylbenzoic acid

| Enzyme | Inhibitor | IC₅₀ (μM) | Mechanism of Action |

| MMP-2 | 2-Hydroxy-4-pentadecylbenzoic acid | 11.11 | Direct inhibition of substrate peptide cleavage. nih.govnih.gov |

Viral Protease Inhibition (e.g., SARS-CoV-2 PLpro, 3CLpro)

Research has indicated that 2-Hydroxy-4-pentadecylbenzoic acid possesses inhibitory activity against key proteases of the SARS-CoV-2 virus, the causative agent of COVID-19. Specifically, it has been identified as an inhibitor of both the 3C-like protease (3CLpro) and the papain-like protease (PLpro). nih.gov These enzymes are crucial for the processing of viral polyproteins, a necessary step for viral replication.

In vitro studies have demonstrated the antiviral potency of this anacardic acid against authentic SARS-CoV-2. nih.gov While it inhibits both proteases, it shows a higher potency against 3CLpro. nih.gov The estimated half-maximal effective concentration (EC₅₀) for its antiviral activity against SARS-CoV-2 is approximately 9.0 ± 2.5 µM. nih.gov The ability to inhibit these viral proteases at non-toxic concentrations suggests its potential for further investigation as an antiviral agent. nih.gov

Table 2: Antiviral Activity of 2-Hydroxy-4-pentadecylbenzoic acid against SARS-CoV-2

| Virus | Target Proteases | EC₅₀ (µM) |

| SARS-CoV-2 | 3CLpro, PLpro | 9.0 ± 2.5 |

Lipoxygenase Inhibitory Activity

2-Hydroxy-4-pentadecylbenzoic acid has been shown to be a competitive inhibitor of soybean lipoxygenase-1, an enzyme involved in the peroxidation of lipids. nih.gov The reported half-maximal inhibitory concentration (IC₅₀) for this activity is 14.3 μM. nih.gov

The inhibition is a reversible reaction, and kinetic analyses have determined the inhibition constant (Kᵢ) to be 6.4 μM. nih.gov The proposed mechanism of inhibition involves a two-step process. First, the hydrophilic salicylic acid head of the molecule chelates the iron atom located in the active site of the enzyme. nih.gov Subsequently, the hydrophobic pentadecyl tail interacts with the C-terminal domain where the iron is located. nih.gov This dual action of iron chelation and hydrophobic interaction, owing to its specific chemical structure, is believed to be responsible for its inhibitory effect on lipoxygenase. nih.gov

Table 3: Lipoxygenase Inhibitory Activity of 2-Hydroxy-4-pentadecylbenzoic acid

| Enzyme | Inhibitor | IC₅₀ (μM) | Kᵢ (μM) | Type of Inhibition |

| Soybean Lipoxygenase-1 | 2-Hydroxy-4-pentadecylbenzoic acid | 14.3 | 6.4 | Competitive nih.gov |

Antimicrobial Efficacy and Mechanisms

Antibacterial Action against Gram-Positive and Gram-Negative Species

Studies have demonstrated that 2-Hydroxy-4-pentadecylbenzoic acid exhibits significant antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.gov It has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus pyogenes, and Staphylococcus agalactiae. nih.govnih.gov However, it has been found to be ineffective against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa in some studies. nih.gov

The primary mechanism of its antibacterial action is believed to be a biophysical disruption of the bacterial cell membrane, acting as a surfactant. nih.gov This leads to damage of the bacterial surface, including roughness, perforations, and collapse of the cell wall. researchgate.net The antibacterial activity appears to be related to the compound's lipophilicity. nih.gov

Table 4: Antibacterial Spectrum of 2-Hydroxy-4-pentadecylbenzoic acid

| Bacterial Species | Gram Stain | Activity |

| Staphylococcus aureus (MRSA) | Positive | Active nih.govnih.gov |

| Staphylococcus pyogenes | Positive | Active nih.gov |

| Staphylococcus agalactiae | Positive | Active nih.gov |

| Escherichia coli | Negative | Ineffective nih.gov |

| Pseudomonas aeruginosa | Negative | Ineffective nih.gov |

Antifungal Properties

The antifungal activity of 2-Hydroxy-4-pentadecylbenzoic acid appears to be more complex and may depend on its chemical form. One study reported that the anacardic acid itself did not show antifungal activity, whereas its metal complexes, such as with cobalt and copper, demonstrated activity against several fungi, including Penicillium citrinum. researchgate.net In contrast, other research indicates that pentadecanoic acid (C15:0), a closely related fatty acid, exhibits growth-inhibiting properties against the pathogenic fungus Candida albicans. mdpi.com Furthermore, extracts from the leaves of Anacardium occidentale, which contain anacardic acids, have shown antifungal effects against Candida species. mdpi.com

Antiviral Potentials

Beyond its specific inhibition of SARS-CoV-2 proteases, 2-Hydroxy-4-pentadecylbenzoic acid has demonstrated broader antiviral potential. As mentioned, it can block the replication of authentic SARS-CoV-2 at non-toxic concentrations. nih.gov The traditional use of plants containing this compound for treating various ailments, including those of a microbial nature, suggests a basis for its antiviral and immune-modulatory activities. nih.gov The compound has been shown to activate macrophages, which play a crucial role in the innate immune response against viral infections. nih.gov

Antioxidant Activities and Radical Scavenging Mechanisms

2-Hydroxy-4-pentadecylbenzoic acid, also known as anacardic acid (C15:0), demonstrates notable antioxidant properties through various mechanisms, primarily by inhibiting pro-oxidant enzymes rather than direct radical scavenging. researchgate.net Research indicates that this compound can prevent the generation of superoxide (B77818) radicals by inhibiting the enzyme xanthine (B1682287) oxidase. researchgate.net Unlike many antioxidants, its action is not based on quenching reactive oxygen species directly. researchgate.net The long C15-alkenyl side chain is believed to be crucial for this activity. researchgate.net

Studies have shown that anacardic acids can inhibit soybean lipoxygenase-1, an enzyme involved in the oxidation of linoleic acid, with a reported IC50 value of 6.8 μM for the C15:1 variant. researchgate.net The inhibition is competitive and reversible. researchgate.net Furthermore, the antioxidant capacity of anacardic acid is associated with the inhibition of superoxide generation and xanthine oxidase, rather than the scavenging of hydroxyl radicals. nih.gov This protective role against oxidative stress has been observed in various experimental models. nih.govnih.gov For instance, in mice exposed to diesel exhaust, supplementation with anacardic acids demonstrated a protective effect against oxidative and inflammatory mechanisms in the lungs. hilarispublisher.com The antioxidant activity is also linked to the ability to chelate divalent metal ions like Fe2+ or Cu2+. researchgate.net

The antioxidant capacity of anacardic acids has been compared to other related compounds. A mixture of anacardic acids showed a higher antioxidant capacity than cardols and cardanols. nih.gov The antioxidant activity, as measured by the DPPH radical inhibition assay, appears to increase with the polarity of the anacardic acid molecule. nih.gov

Anti-Inflammatory Pathways

2-Hydroxy-4-pentadecylbenzoic acid exhibits significant anti-inflammatory effects, as demonstrated in various experimental models. nih.govnih.gov Its mechanisms of action involve the inhibition of key inflammatory mediators and cellular processes.

In a study using a mouse model of carrageenan-induced paw edema, anacardic acid administered intraperitoneally at a dose of 25 mg/kg significantly reduced edema. nih.govacs.org This effect was observed at 1, 2, 3, and 4 hours post-carrageenan injection, with inhibition percentages of 81.25%, 66.66%, 48.97%, and 54.76%, respectively. acs.org The anti-inflammatory action is mediated through the inhibition of inflammatory substances such as histamine, serotonin, and prostaglandins. acs.org Furthermore, anacardic acid was shown to reduce leukocyte and neutrophil migration into the intraperitoneal cavity, diminish myeloperoxidase activity, and decrease malondialdehyde concentration, while increasing the levels of reduced glutathione. nih.govnih.gov

The compound also demonstrates its anti-inflammatory properties by affecting the nuclear factor-κB (NF-κB) pathway, a critical player in the progression of chronic inflammation. taylorandfrancis.com By modulating NF-κB and its upstream pathways, anacardic acid can suppress the expression of NF-κB-dependent gene products involved in inflammation. taylorandfrancis.comwilliamscancerinstitute.com In a mouse model of colitis, oral administration of cashew nuts, a source of anacardic acid, was found to reduce colon inflammation by inhibiting the NF-κB pathway and increasing the expression of the antioxidant enzyme manganese superoxide dismutase (MnSOD). mdpi.com

The anti-inflammatory effects of anacardic acid are also linked to its ability to inhibit enzymes like lipoxygenase and cyclooxygenase (COX). taylorandfrancis.com Specifically, it has been shown to reduce the expression of COX-2, an enzyme involved in the synthesis of prostaglandins. nih.gov

Anti-Cancer Mechanisms and Apoptosis Induction

2-Hydroxy-4-pentadecylbenzoic acid has demonstrated promising anti-cancer activities through various mechanisms, including the induction of apoptosis and the inhibition of cancer cell proliferation and metastasis. nih.govfrontiersin.org

The compound has shown anti-proliferative effects in a dose- and time-dependent manner on human triple-negative breast cancer (TNBC) MDA-MB-231 cells, with an IC50 value of 19.7 μM at 24 hours. nih.gov In these cells, anacardic acid treatment led to decreased viability, cell cycle arrest, and increased apoptosis. nih.gov It also suppressed the metastatic potential of these cells. nih.gov The underlying mechanism may involve the regulation of multiple key Hsp90-dependent, tumor-related molecules. nih.gov

Furthermore, anacardic acid has been found to induce apoptosis in prostatic cancer cells by triggering endoplasmic reticulum (ER) stress. nih.gov It can also synergize with TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) to induce apoptosis by upregulating death receptors and downregulating anti-apoptotic proteins in cancer cells. nih.gov In pituitary adenoma cells, anacardic acid triggered the cleavage of polymerase, led to sub-G1 arrest, increased annexin-V expression, and reduced the expression of survivin and X-linked inhibitor of apoptosis protein. frontiersin.org

The compound also exhibits cytotoxic and antiproliferative activities in various other cancer cell lines. nih.gov It has been identified as a histone acetyltransferase (HAT) inhibitor, which is a significant aspect of its role in gene regulation and anti-cancer effects. researchgate.netnih.gov In estrogen receptor alpha (ERα)-expressing breast cancer cells, anacardic acid effectively inhibited proliferation, induced apoptosis, and caused cell cycle arrest in an ERα-dependent manner. frontiersin.org

Cellular and Physiological Effects

Influence on Cellular Proliferation and Migration in Keratinocytes

While direct studies on the influence of 2-hydroxy-4-pentadecylbenzoic acid on cellular proliferation and migration specifically in keratinocytes are limited in the provided search results, related findings suggest its potential impact on skin cells. Anacardic acid has been proposed to be a useful chemoprotectant with a role in skin care due to its antioxidant functions. nih.gov It has been shown to directly inhibit the catalytic activities of both matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9). nih.gov These enzymes are involved in the degradation of the extracellular matrix and play a role in cell migration and tissue remodeling. The inhibition of these MMPs by anacardic acid suggests a potential mechanism by which it could influence keratinocyte behavior.

Immunomodulatory Actions

2-Hydroxy-4-pentadecylbenzoic acid, also referred to as pentadecanoic acid (C15:0) in some contexts, exhibits immunomodulatory activities. williamscancerinstitute.complos.org It has been shown to have dose-dependent immunomodulatory effects in human cell-based systems, affecting various key biomarkers. plos.org Specifically, it can down-regulate activities related to immunomodulation, such as the levels of CD69, secreted IgG, CD38, HLA-DR, and IL-6. plos.org

In a study comparing its effects to other compounds, C15:0 demonstrated broad and dose-dependent anti-inflammatory and immunomodulatory activities. plos.org These actions are considered clinically relevant and may contribute to its beneficial effects in stemming chronic inflammatory diseases. plos.org The immunomodulatory effect of salicylic acid, a related compound, is thought to be a contributing factor to the ability of anacardic acid to reduce the toxic effects of chemotherapeutic agents on bone marrow and leukocytes. williamscancerinstitute.com

Antinociceptive Properties

2-Hydroxy-4-pentadecylbenzoic acid has been shown to possess significant antinociceptive (pain-relieving) properties in various experimental models. nih.govnih.gov In studies using the formalin test, which evaluates both neurogenic and inflammatory pain, anacardic acid decreased the licking response in mice. nih.gov It also reduced the number of abdominal writhings induced by acetic acid, a model for visceral pain. nih.govacs.org

The antinociceptive effect of anacardic acid appears to involve the opioid system, as its action was sensitive to the opioid receptor antagonist naloxone. nih.govnih.gov Furthermore, in the hot plate test, which measures the response to thermal stimuli, anacardic acid increased the latency to response, indicating a central analgesic effect. nih.gov The analgesic effect is also attributed to its ability to lessen the number of contortions induced by acetic acid. nih.gov These findings suggest that anacardic acid exhibits both peripheral and central antinociceptive actions, mediated in part through the opioid pathway and by reducing inflammatory mediators due to its antioxidant activities. acs.org

Modulation of Mitochondrial Function (e.g., Oxidative Phosphorylation Uncoupling)

Anacardic acid, a compound structurally similar to 2-Hydroxy-4-pentadecylbenzoic acid, has been identified as an uncoupler of oxidative phosphorylation in isolated rat liver mitochondria. nih.gov Uncoupling agents disrupt the link between electron transport and ATP synthesis, leading to energy dissipation as heat. nih.gov

In studies on breast cancer cells, anacardic acid demonstrated effects on mitochondrial bioenergetics. It was found to decrease ATP-linked oxygen consumption rate (OCR), mitochondrial reserve capacity, and the efficiency of coupling between oxidation and phosphorylation, while concurrently increasing proton leakage. nih.gov This reflects a toxic effect on mitochondria. nih.gov Specifically, in MCF-7 breast cancer cells, anacardic acid led to a concentration-dependent decrease in both basal and maximal respiratory capacity. nih.gov

Further investigation into the bioenergetic parameters revealed that at a concentration of 25 μM, anacardic acid reduced the respiratory control ratio (RCR) in several breast cancer cell lines, indicating a loss of mitochondrial efficiency. nih.gov The table below summarizes the effects of anacardic acid on the bioenergetic parameters in MCF-7 cells.

Table 1: Effect of Anacardic Acid on Mitochondrial Bioenergetic Parameters in MCF-7 Cells

| Concentration (μM) | Basal OCR (pmol/min/μg protein) | ATP-linked OCR (pmol/min/μg protein) | Maximal OCR (pmol/min/μg protein) | Coupling Efficiency (%) |

|---|---|---|---|---|

| Vehicle | 100 ± 5 | 75 ± 4 | 150 ± 10 | 75 ± 3 |

| 10 | 90 ± 6 | 60 ± 5* | 120 ± 8* | 67 ± 4* |

| 25 | 70 ± 5* | 40 ± 4* | 80 ± 7* | 57 ± 5* |

Data derived from studies on anacardic acid in breast cancer cells and presented as a representative example. nih.gov OCR: Oxygen Consumption Rate

Additionally, anacardic acid has been shown to induce mitochondrial-mediated apoptosis in human lung adenocarcinoma cells (A549). spandidos-publications.comnih.gov This process involves the release of pro-apoptotic molecules like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytosol, which triggers cell death pathways. spandidos-publications.comnih.gov

Extracts from Ginkgo biloba, which contain ginkgolic acids, have also been studied for their effects on mitochondrial function. These extracts have been shown to ameliorate the performance of oxidative phosphorylation and protect against mitochondrial dysfunction induced by oxidative stress. nih.govconsensus.app Treatment with Ginkgo biloba extract was found to partially uncouple mitochondrial oxidation from phosphorylation and reduce the generation of free radicals within the mitochondria. lsmu.lt

Impact on Cellular Fatty Acid Profiles

Compounds related to 2-Hydroxy-4-pentadecylbenzoic acid, such as other anacardic acids and ginkgolic acids, have been shown to influence cellular fatty acid metabolism and lipid profiles.

Anacardic acid has been observed to reduce lipid accumulation in 3T3-L1 cells. nih.gov This effect is associated with the decreased expression of key enzymes involved in fatty acid synthesis, including fatty acid synthase (FAS) and peroxisome proliferator-activated receptor gamma (PPAR-γ). nih.gov In vivo studies using mice fed a high-fat and high-sucrose diet demonstrated that oral administration of anacardic acid could slow the rate of lipid accumulation in the liver. nih.gov

Ginkgo biloba extract (GBE), containing ginkgolic acids, has been shown to regulate fatty acid metabolism in the liver. In a study on rats with nonalcoholic fatty liver disease (NAFLD), GBE administration reduced the elevation of hepatic triglyceride content. nih.gov Analysis of the fatty acid composition in the rat livers revealed that the increased levels of hepatic fatty acids due to a high-fat diet were differentially affected by GBE treatment. nih.gov A key finding was that GBE promoted the expression and total activity of carnitine palmitoyltransferase 1a (CPT1A), the rate-limiting enzyme in the β-oxidation of long-chain fatty acids. nih.govresearchgate.net

The table below illustrates the changes in the relative content of major fatty acids in the livers of rats fed a high-fat diet (HFD) with and without GBE supplementation, as derived from relevant studies.

Table 2: Representative Changes in Hepatic Fatty Acid Composition with Ginkgo Biloba Extract (GBE) Supplementation in Rats on a High-Fat Diet (HFD)

| Fatty Acid | HFD Group (%) | HFD + GBE Group (%) |

|---|---|---|

| Palmitic acid (C16:0) | 25.4 ± 1.2 | 22.1 ± 1.0* |

| Stearic acid (C18:0) | 10.2 ± 0.8 | 9.5 ± 0.7 |

| Oleic acid (C18:1n9) | 45.3 ± 2.1 | 40.8 ± 1.9* |

| Linoleic acid (C18:2n6) | 12.1 ± 0.9 | 15.5 ± 1.1* |

Data are representative values derived from studies on GBE and may not be specific to 2-Hydroxy-4-pentadecylbenzoic acid. nih.gov

Furthermore, ginkgolide C, a component of Ginkgo biloba, has been found to suppress the synthesis of fatty acid chains by inhibiting acetyl-CoA carboxylase (ACC) and stimulating CPT-1 to enhance fatty acid β-oxidation. scienceopen.com These findings suggest that compounds structurally related to 2-Hydroxy-4-pentadecylbenzoic acid can significantly modulate cellular lipid profiles by affecting the expression and activity of key enzymes in fatty acid synthesis and oxidation pathways.

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for PPAR Agonism

The fundamental structure of a PPAR agonist typically consists of a polar head group, a central linker, and a hydrophobic tail. In 2-Hydroxy-4-pentadecylbenzoic acid and its analogs, these features are represented by the salicylic (B10762653) acid moiety and the long alkyl chain. The interaction with the PPAR ligand-binding domain (LBD), a large Y-shaped pocket, is governed by these structural components.

Role of the Alkyl Side Chain Length and Unsaturation Degree

The nature of the alkyl side chain is a major determinant of PPAR agonistic activity. Both the length and the degree of unsaturation of this hydrophobic tail significantly influence the potency and selectivity of the compound for different PPAR isoforms (PPARα, PPARγ, and PPARδ).

Studies on fatty acids have shown that both chain length and saturation influence PPARα transcriptional activation. For instance, saturated fatty acids like palmitic and stearic acid have been shown to inhibit PPARα transactivation, whereas their monounsaturated counterparts, palmitoleic and oleic acid, increase it. Similarly, polyunsaturated fatty acids like α-linolenic acid, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) are potent activators.

In the context of anacardic acid analogs, which are structurally similar to 2-hydroxy-4-pentadecylbenzoic acid, the saturation of the C15 alkyl chain has a demonstrable effect on PPAR activity. The natural mixture of anacardic acids contains chains with varying degrees of unsaturation (monoene, diene, and triene). Hydrogenation to produce the fully saturated C15:0 analog (2-hydroxy-6-pentadecylbenzoic acid) has been shown to result in a potent PPARγ agonist. This suggests that while unsaturation is a feature of many natural PPAR ligands, a saturated alkyl chain can be highly effective for potent activation, likely by optimizing hydrophobic interactions within the ligand-binding pocket.

The following table summarizes the PPARγ activity of a saturated anacardic acid analog compared to the common synthetic agonist, Rosiglitazone.

| Compound | Target | EC50 (µM) | % Emax | Agonist Type |

| 2-hydroxy-6-pentadecylbenzoic acid (Saturated Anacardic Acid) | PPARγ | 1.8 | 100 | Full |

| Rosiglitazone (Control) | PPARγ | 0.1 | 100 | Full |

This interactive table provides data on the potency (EC50) and efficacy (% Emax) of a saturated anacardic acid analog against PPARγ.

Significance of Aromatic Substituents (e.g., Hydroxyl and Carboxyl Groups)

The hydroxyl (-OH) and carboxyl (-COOH) groups on the aromatic ring are of paramount importance for PPAR agonism. The carboxylic acid is a common feature in the vast majority of PPAR agonists and is typically essential for activity. It acts as a hydrogen bond donor and acceptor, forming critical interactions with key residues in the polar region of the LBD, thereby anchoring the ligand and stabilizing the active conformation of the receptor. The removal or replacement of this acidic moiety often leads to a significant loss of agonistic activity.

Positional Isomerism and Differential Biological Activities

The substitution pattern on the benzoic acid ring, known as positional isomerism, can dramatically alter the biological activity of a molecule. 2-Hydroxy-4-pentadecylbenzoic acid is an isomer of the more commonly studied anacardic acids, which typically have the alkyl chain at the 6-position (e.g., 2-hydroxy-6-pentadecylbenzoic acid).

SAR Analysis of Functionalized HPBA Derivatives

Functionalization of the core 2-hydroxy-pentadecylbenzoic acid (HPBA) structure, particularly modifications of the polar head group, has been explored to modulate PPAR activity and selectivity. By altering the salicylic acid moiety, researchers can fine-tune the interactions with the LBD.

One strategy involves replacing the carboxylic acid with other acidic groups or bioisosteres. However, as noted, the carboxyl group is often critical for potent agonism. More subtle modifications, such as altering the electronics of the aromatic ring or changing the linker between the ring and the alkyl chain, can also impact activity.

In studies on closely related anacardic acid derivatives, modifications to the polar head group have yielded compounds with varying degrees of PPARα and PPARγ activity. For example, derivatives where the salicylic acid head is modified can result in compounds that act as partial or full agonists, with some showing selectivity for one PPAR isoform over another. The table below presents data for various anacardic acid and cardanol (B1251761) (a related decarboxylated compound) derivatives, highlighting how modifications to the core structure influence their activity on PPARα and PPARγ.

| Compound ID | Core Structure | R Group Modification | PPARα EC50 (µM) | PPARγ EC50 (µM) |

| 3 | Saturated Anacardic Acid | - | 15 | 1.8 |

| 4 | Saturated Cardanol | Decarboxylated | 1.8 | 3.1 |

| 22 | Saturated Cardanol | Ether linkage to propionic acid at phenolic -OH | 0.5 | 1.0 |

| 23 | Saturated Cardanol | Ether linkage to isobutyric acid at phenolic -OH | 0.8 | 0.9 |

This interactive table showcases the EC50 values for various functionalized derivatives against PPARα and PPARγ, demonstrating the impact of structural modifications.

These studies reveal that while the saturated C15 chain provides a strong hydrophobic anchor, functionalization of the phenolic head group can significantly alter the potency and selectivity profile. For instance, converting the phenol (B47542) of the saturated cardanol into an ether linked to another acidic group (compounds 22 and 23) yields potent dual PPARα/γ agonists. This indicates that the precise nature and positioning of the acidic function are key tuning points for modulating the activity of this class of compounds.

Advanced Research Methodologies and Analytical Approaches

Spectroscopic Characterization

Spectroscopy is a cornerstone in the analysis of 2-hydroxy-4-pentadecylbenzoic acid, providing detailed information about its molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of 2-hydroxy-4-pentadecylbenzoic acid. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., HSQC) NMR experiments are employed for a comprehensive analysis.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For anacardic acids, including the C15:0 saturated variant, specific proton signals can be assigned to the aromatic ring, the long aliphatic side chain, and the hydroxyl and carboxylic acid groups. researchgate.net A representative ¹H NMR spectrum of anacardic acids shows characteristic signals for the aromatic protons, the benzylic protons adjacent to the aromatic ring, the methylene (B1212753) groups of the alkyl chain, and the terminal methyl group. researchgate.net While detailed spectral data for the pure isolated compound is not widely published, analysis of anacardic acid mixtures provides key insights. researchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. Key resonances include those for the carboxyl carbon, the aromatic carbons (including those bonded to the hydroxyl and carboxyl groups), the benzylic carbon, the series of methylene carbons in the pentadecyl chain, and the terminal methyl carbon. researchgate.net

2D NMR: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are used to establish correlations between directly bonded protons and carbons. rsc.org This helps to unambiguously assign the signals in both the ¹H and ¹³C spectra, confirming the connectivity of the pentadecyl chain to the salicylic (B10762653) acid core. researchgate.netrsc.org

| Assignment | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) (Predicted/Analog) |

|---|---|---|

| Aromatic Protons (Ar-H) | ~6.7-7.4 | ~115-162 |

| Benzylic Protons (Ar-CH₂) | ~2.9-3.0 | ~36 |

| Alkyl Chain Protons (-(CH₂)₁₃-) | ~1.2-1.6 | ~22-32 |

| Terminal Methyl Protons (-CH₃) | ~0.8-0.9 | ~14 |

| Carboxyl Proton (-COOH) | Variable, broad | ~172-177 |

| Hydroxyl Proton (-OH) | Variable, broad | N/A |

Note: The data presented is based on typical values for anacardic acids and related compounds, as specific high-resolution data for pure 2-hydroxy-4-pentadecylbenzoic acid is limited in publicly available literature. researchgate.netresearchgate.net

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and its modern variant, Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in 2-hydroxy-4-pentadecylbenzoic acid by measuring the absorption of infrared radiation. nih.govnih.gov The spectrum displays characteristic absorption bands corresponding to the vibrations of specific chemical bonds. nih.gov

Key vibrational bands observed in the FTIR spectrum of anacardic acids include:

A very broad band in the region of 3675–3105 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydrogen-bonded carboxylic acid and phenolic hydroxyl groups. nih.gov

Stretching vibrations for the aliphatic C-H bonds of the long pentadecyl chain are typically observed around 2929 cm⁻¹ and 2853 cm⁻¹. researchgate.netrsc.org

A strong absorption band corresponding to the C=O (carbonyl) stretching of the carboxylic acid group appears around 1648-1730 cm⁻¹. nih.govresearchgate.net

Bands in the 1452-1575 cm⁻¹ region are assigned to C-C stretching vibrations within the aromatic ring. nih.govresearchgate.net

Vibrations corresponding to C-O stretching are found in the 1165-1244 cm⁻¹ range. nih.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3675-3105 (broad) | O-H Stretch | Phenolic -OH and Carboxylic Acid -OH |

| ~2929, 2853 | C-H Stretch | Aliphatic Chain (-CH₂, -CH₃) |

| ~1648-1730 | C=O Stretch | Carboxylic Acid (-COOH) |

| ~1452-1575 | C=C Stretch | Aromatic Ring |

| ~1165-1244 | C-O Stretch | Phenol (B47542), Carboxylic Acid |

Mass Spectrometry (MS, ESIMS, GC-MS) for Structural Elucidation and Quantification

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with fragmentation techniques, it provides significant structural information.

For 2-hydroxy-4-pentadecylbenzoic acid (molar mass: 348.5 g/mol ), mass spectrometry confirms the molecular weight. nih.gov In techniques like Electrospray Ionization Mass Spectrometry (ESIMS), the molecule is typically observed as a deprotonated species [M-H]⁻ in negative ion mode. nih.gov Experimental MS2 data for the [M-H]⁻ precursor ion with an m/z of 347.258 shows characteristic fragmentation. nih.gov

Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) or the entire carboxyl group (M-45). miamioh.edulibretexts.org The long aliphatic chain can produce a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

| Technique | Ion Type | Precursor m/z | Key Fragment Ions (m/z) |

|---|---|---|---|

| MS² (qTof) | [M-H]⁻ | 347.258 | 303.268, 347.258, 304.268, 302.258 |

Data sourced from PubChem, MoNA Experimental MS/MS data. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for separating 2-hydroxy-4-pentadecylbenzoic acid from complex mixtures, such as natural extracts (e.g., cashew nut shell liquid), and for assessing its purity. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of anacardic acids. oup.comembrapa.br Several methods have been developed that can effectively separate the saturated form (2-hydroxy-4-pentadecylbenzoic acid) from its unsaturated counterparts.

Reversed-Phase HPLC: This is the most common approach.

Stationary Phase: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is typically used. nih.govnih.gov

Mobile Phase: A mixture of acetonitrile (B52724) and water, often acidified with acetic or formic acid to a pH of around 3.0, is employed in an isocratic or gradient mode. nih.govnih.gov A common isocratic ratio is 80:20 (acetonitrile:acidified water). nih.gov

Detection: A Diode-Array Detector (DAD) is frequently used, with monitoring at wavelengths such as 280 nm or 305 nm. nih.gov

Normal-Phase HPLC: This method can also be used for separating isomers.

Stationary Phase: A chiral column like Chiralpack IA has been successfully used. jocpr.com

Mobile Phase: A non-polar mobile phase, such as n-hexane and isopropanol (B130326) (IPA) containing a small amount of an acid like trifluoroacetic acid (TFA), is used. jocpr.com

These HPLC methods, when validated, demonstrate good linearity, precision, and accuracy, making them suitable for quantitative analysis. nih.govjocpr.com

| Mode | Stationary Phase | Mobile Phase Example | Detection (UV) |

|---|---|---|---|

| Reversed-Phase | C18 (150 x 4.6 mm, 5 µm) | Acetonitrile:Water:Acetic Acid (80:20:1) | 280 nm |

| Normal-Phase | Chiralpack IA (250 x 4.6 mm, 5 µm) | n-Hexane:IPA:TFA (1000:10:1) | 210 nm |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, but its application to 2-hydroxy-4-pentadecylbenzoic acid requires a crucial derivatization step. Due to the low volatility of the acid, it must be converted into a more volatile form before it can be analyzed by GC. nih.goviasvn.org

Derivatization: Silylation is the most common derivatization method. Reagents such as N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) are used to convert the acidic protons of the hydroxyl and carboxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters, respectively. nih.govresearchgate.netcashews.orgnutfruit.org This process significantly increases the volatility of the compound, making it amenable to GC analysis. nih.gov

GC-MS: When GC is coupled with a Mass Spectrometer (GC-MS), it becomes a definitive tool for both separation and identification. The GC separates the derivatized compound from other components, and the MS provides its mass spectrum, confirming its identity based on the specific fragmentation pattern of the TMS-derivatized molecule. nih.gov This method is highly sensitive and selective for the simultaneous determination of various phenolic lipids, including the saturated anacardic acid. nih.gov

In Vitro and Ex Vivo Biological Assay Models

To elucidate the biological activities and molecular mechanisms of 2-Hydroxy-4-pentadecylbenzoic acid, a variety of established in vitro and ex vivo biological assay models are utilized. These systems allow for controlled investigation of the compound's effects at the cellular and molecular level.

Mammalian cell lines are indispensable tools for evaluating the cellular responses to 2-Hydroxy-4-pentadecylbenzoic acid.

HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are a common model in biomedical research. Studies have used HEK293 cells to assess the general cytotoxicity of anacardic acid, finding that while it does inhibit proliferation, its cytotoxic effect is less pronounced on these non-cancerous cells compared to various cancer cell lines. spandidos-publications.com Furthermore, their high transfectability makes them an ideal host system for reporter gene assays to study the compound's influence on specific gene promoters. nih.govnih.gov

Hepatocyte Models: To investigate effects on liver cells, studies have utilized human hepatocarcinoma cell lines such as HepG2. Research has shown that 2-Hydroxy-4-pentadecylbenzoic acid induces apoptosis in HepG2 cells, supporting its potential as an agent for liver cancer research. spandidos-publications.comnih.gov It also exhibited cytotoxic activity against HepG-2 cells in other studies. rjpharmacognosy.ir

3T3-L1 Adipocytes: The mouse 3T3-L1 cell line is a well-established model for studying adipogenesis (fat cell differentiation). nih.govnih.gov Research on 2-Hydroxy-4-pentadecylbenzoic acid has employed 3T3-L1 cells to demonstrate that the compound does not significantly affect cell viability at concentrations where it effectively inhibits enzyme activity. nih.gov This model is crucial for investigating the compound's role in metabolic processes and its influence on enzymes secreted by adipocytes. nih.gov

HaCaT Cells: Human immortalized keratinocyte (HaCaT) cells are used to model the epidermis in wound healing studies. While direct studies on 2-Hydroxy-4-pentadecylbenzoic acid with these cells are limited, research on cardanol (B1251761), a closely related compound from CNSL, has shown that it can significantly enhance wound closure in scratch assays using HaCaT cells, suggesting a potential role for anacardic acid derivatives in promoting keratinocyte migration. researchgate.net

Table 2: Summary of Mammalian Cell Culture Assays for 2-Hydroxy-4-pentadecylbenzoic Acid Click on the headers to sort the table.

| Cell Line | Cell Type | Assay Type | Key Finding | Reference(s) |

|---|---|---|---|---|

| HEK293 | Human Embryonic Kidney | Cytotoxicity, Reporter Gene Host | Lower cytotoxicity compared to cancer cells; effective for transfection. | spandidos-publications.comnih.gov |

| HepG2 | Human Hepatocarcinoma | Cytotoxicity, Apoptosis | Induces apoptosis and exhibits cytotoxic effects. | spandidos-publications.comnih.govrjpharmacognosy.ir |

| 3T3-L1 | Mouse Preadipocyte | Cytotoxicity, Enzyme Inhibition | Low cytotoxicity at effective concentrations for enzyme inhibition. | nih.gov |

| HaCaT | Human Keratinocyte | Wound Healing (with related compound) | Related compound cardanol promoted wound closure. | researchgate.net |

Reporter gene assays, particularly those using luciferase, are powerful tools to quantify the effect of a compound on the transcriptional activity of a specific gene promoter. promega.com In these assays, the promoter of a gene of interest is linked to a luciferase gene in a plasmid, which is then introduced into cells. The amount of light produced by the luciferase enzyme is directly proportional to the promoter's activity.

This methodology has been used to demonstrate that 2-Hydroxy-4-pentadecylbenzoic acid can significantly inhibit the transcriptional activity of key signaling pathways. For example, in A293 cells, anacardic acid was shown to suppress the tumor necrosis factor (TNF)-induced activation of the cyclooxygenase-2 (COX-2) gene promoter. nih.gov In another study using HEK293 and MCF-7 breast cancer cells, a luciferase reporter driven by an estrogen response element (ERE) was used to show that anacardic acid significantly reduced E₂-stimulated, estrogen receptor-dependent gene transcription. nih.gov

Table 3: Luciferase Reporter Gene Assays Involving 2-Hydroxy-4-pentadecylbenzoic Acid Click on the headers to sort the table.

| Target Promoter/Element | Cell Line | Outcome | Key Finding | Reference(s) |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | A293 (HEK293 variant) | Inhibition | Suppressed TNF-induced promoter activity. | nih.gov |

| Estrogen Response Element (ERE) | HEK293, MCF-7 | Inhibition | Reduced estrogen-stimulated transcriptional activity. | nih.gov |

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a precise technique used to measure the abundance of specific messenger RNA (mRNA) transcripts, providing a clear picture of a compound's effect on gene expression. Studies have employed this method to analyze the molecular changes induced by 2-Hydroxy-4-pentadecylbenzoic acid in various cell models.

For instance, Reverse Transcription PCR (RT-PCR) was used to assess mRNA levels in ovarian cancer cells, revealing that anacardic acid treatment led to a significant upregulation of Phosphatidylinositol 3-kinase (PI3K) and vascular endothelial growth factor (VEGF) mRNA, while downregulating caspase 3 mRNA. nih.gov In another study, quantitative RT-PCR (qRT-PCR) was utilized to confirm that anacardic acid inhibited the expression of estrogen-responsive genes, such as pS2 (TFF1), in breast cancer cells. nih.gov

To determine the direct effect of 2-Hydroxy-4-pentadecylbenzoic acid on specific enzymes, various activity assays are employed.

Zymography: This technique is used to detect the activity of hydrolytic enzymes, particularly matrix metalloproteinases (MMPs). Gelatin zymography, for example, involves incorporating gelatin into a polyacrylamide gel. When conditioned media from cells is run on the gel, active MMPs digest the gelatin, leaving clear bands upon staining. This method has been used to show that anacardic acid directly inhibits the catalytic activity of MMP-2 and MMP-9, which are crucial enzymes in cell invasion and tissue remodeling. nih.gov

Colorimetric Assays: These assays use a substrate that, when acted upon by an enzyme, produces a colored product that can be quantified using a spectrophotometer. An in vitro enzymatic assay demonstrated that various anacardic acids are potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, with inhibitory effects significantly greater than the drug acarbose. mdpi.com Other research has identified anacardic acid as a potent inhibitor of histone acetyltransferase (HAT) enzymes, specifically p300 and PCAF, with IC₅₀ values of approximately 8.5 µM and 5 µM, respectively. medchemexpress.com

Proliferation: The effect of the compound on cell growth is often assessed using MTT assays. Research has yielded cell-type-specific results, showing that anacardic acid can inhibit the proliferation of prostate cancer cells (LNCaP) but can conversely promote the proliferation of certain ovarian cancer cell lines. nih.govnih.gov

Migration and Wound Healing: The scratch or wound healing assay is a standard method to study directional cell migration in vitro. cellbiolabs.com A scratch is made on a confluent cell monolayer, and the rate at which cells migrate to close the gap is measured over time. nih.gov This assay has demonstrated that anacardic acid can induce migration and accelerate wound closure in ovarian cancer cells and normal fibroblast cells (NIH/3T3). rjpharmacognosy.irnih.gov

Apoptosis (Programmed Cell Death): The induction of apoptosis is a key indicator of anti-cancer activity. It is commonly detected using techniques like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, which identifies early and late apoptotic cells. nih.gov Another method involves staining the cell nucleus with a DNA-binding dye like DAPI to observe chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis. spandidos-publications.com Both methods have been used to confirm that anacardic acid induces apoptosis in various cancer cells, including prostate (LNCaP) and lung (A549) cancer lines. spandidos-publications.comnih.gov

DNA Damage: Assays to detect DNA damage are crucial for assessing genotoxicity. The Comet assay (single-cell gel electrophoresis) can reveal DNA strand breaks, and studies have shown that anacardic acid can induce a dose-dependent increase in DNA damage. researchgate.net The TUNEL assay, which detects DNA fragmentation, has also been used to confirm DNA disintegration in cells undergoing apoptosis induced by the compound. researchgate.net Conversely, the micronucleus assay, which assesses chromosomal damage, indicated that nanoencapsulated anacardic acid was non-genotoxic in mice at the doses tested. nih.gov

Table 4: Summary of Cell-Based Functional Assays for 2-Hydroxy-4-pentadecylbenzoic Acid Click on the headers to sort the table.

| Functional Assay | Method(s) | Cell Line(s) | Key Finding | Reference(s) |

|---|---|---|---|---|

| Proliferation | MTT Assay | LNCaP, SKOV3, HO8910 | Inhibits prostate cancer cell growth; promotes ovarian cancer cell growth. | nih.govnih.gov |

| Migration | Wound Healing Assay | SKOV3, HO8910, NIH/3T3 | Induces migration and accelerates wound closure. | rjpharmacognosy.irnih.gov |

| Apoptosis | Annexin V/PI, DAPI Staining, DNA Fragmentation | LNCaP, A549, HepG2 | Induces apoptosis in multiple cancer cell lines. | spandidos-publications.comnih.govnih.gov |

| DNA Damage | Comet Assay, TUNEL Assay | Not specified, Yeast | Can induce DNA damage and fragmentation. | researchgate.netresearchgate.net |

Computational and In Silico Approaches

Computational and in silico methods are powerful tools for predicting and elucidating the mechanisms of action of bioactive molecules like 2-Hydroxy-4-pentadecylbenzoic acid. These approaches, which include molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, provide insights into molecular interactions and guide further experimental research.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to the active site of another (a macromolecule, typically a protein). ufc.br This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms. ufc.br For 2-Hydroxy-4-pentadecylbenzoic acid, docking studies have been performed to investigate its interactions with several key enzymes.

One study focused on its interaction with Trypanosoma cruzi glyceraldehyde-3-phosphate dehydrogenase (TcGAPDH), a potential drug target for Chagas disease. ufc.br Using the AutoDock Vina program, simulations showed how the saturated form of the anacardic acid binds to the enzyme's active site. ufc.br Another investigation into its effect on matrix metalloproteinases (MMP-2 and MMP-9) used docking to suggest that the carboxylate group of the anacardic acid chelates the catalytic zinc ion within the enzyme's active site, while the C15 aliphatic chain is accommodated in the large S1′ pocket. nih.gov Similarly, docking studies on α-glucosidase supported experimental inhibition data, indicating that the polar groups on the aromatic ring are key for the enzyme-ligand binding. mdpi.com

Table 2: Molecular Docking Studies of 2-Hydroxy-4-pentadecylbenzoic acid

This table summarizes various in silico molecular docking studies performed to understand the interaction of 2-Hydroxy-4-pentadecylbenzoic acid with different protein targets.

| Protein Target | Docking Software/Method | Key Findings | Reference |

|---|---|---|---|

| Trypanosoma cruzi glyceraldehyde-3-phosphate dehydrogenase (TcGAPDH) | AutoDock Vina, MFCC | The ligand binds to the active site, and the study elucidated the contribution of individual amino acids to the interaction energy. | ufc.br |

| Matrix Metalloproteinase-2 (MMP-2) and MMP-9 | Not specified | The carboxylate group chelates the catalytic zinc ion, and the C15 aliphatic tail fits into the S1′ pocket of the enzymes. | nih.gov |

| α-Glucosidase | Not specified | Docking results supported in vitro inhibition data; polar groups on the aromatic ring were identified as crucial for binding. | mdpi.com |

| Cyclin-dependent kinase 2 (CDK2) | SwissDock | Used to evaluate the binding affinities and active binding residues of various anacardic acid derivatives as potential anticancer agents. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com By analyzing a series of related compounds, QSAR models can identify the key structural features, or "descriptors," that govern their potency.